
UDP-β-D-Glucose (sel de sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-(trihydrogen pyrophosphate), mono-β-D-glucopyranosyl ester, disodium salt, commonly known as UDP-β-D-Glucose (sodium salt), is a stereoisomer of UDP-α-D-glucose. This compound is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It plays a crucial role in various biochemical processes, including carbohydrate metabolism and the biosynthesis of glycoconjugates.
Applications De Recherche Scientifique
UDP-β-D-Glucose (sodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in the biosynthesis of glycoconjugates, which are essential for cell-cell communication and molecular recognition.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of bioactive compounds, such as antibiotics and plant secondary metabolites
Mécanisme D'action
Target of Action
UDP-β-D-Glucose (sodium salt) is a stereoisomer of UDP-α-D-glucose (sodium salt) . Its α-isomer, udp-α-d-glucose, has been shown to bind the p2y14 receptor and gpr17 .
Mode of Action
Its α-isomer, udp-α-d-glucose, has been shown to bind to and activate the p2y14 receptor and gpr17 . This suggests that UDP-β-D-Glucose might have similar interactions with its targets.
Biochemical Pathways
Its α-isomer, udp-α-d-glucose, is known to be a precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and some microorganisms .
Analyse Biochimique
Biochemical Properties
UDP-β-D-Glucose (sodium salt) is involved in glycosyltransferase reactions in metabolism .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
UDP-β-D-Glucose (sodium salt) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
UDP-β-D-Glucose (sodium salt) can be synthesized through enzymatic glycosylation processes. One method involves the use of glycosyltransferase enzymes, such as those from Bacillus cereus, which catalyze the transfer of glucose from uridine 5’-diphosphate glucose to acceptor molecules . The reaction conditions typically include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of divalent metal ions like magnesium or manganese to enhance enzyme activity.
Industrial Production Methods
Industrial production of UDP-β-D-Glucose (sodium salt) often employs microbial fermentation techniques. Engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce the compound in large quantities. The fermentation process involves the expression of glycosyltransferase enzymes and the provision of uridine diphosphate glucose as a substrate. The product is then purified using techniques such as anion exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-β-D-Glucose (sodium salt) undergoes various chemical reactions, including:
Glycosylation: The transfer of glucose to acceptor molecules, forming glycosidic bonds.
Hydrolysis: The cleavage of the glycosidic bond, releasing glucose and uridine diphosphate.
Oxidation: Conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase.
Common Reagents and Conditions
Glycosylation: Requires glycosyltransferase enzymes, divalent metal ions (e.g., magnesium or manganese), and a buffered aqueous solution.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Oxidation: Involves the enzyme UDP-glucose dehydrogenase and nicotinamide adenine dinucleotide (NAD+) as a cofactor.
Major Products Formed
Glycosylation: Glycosides, such as β-D-glucosides.
Hydrolysis: Glucose and uridine diphosphate.
Oxidation: UDP-glucuronic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-α-D-Glucose: Another stereoisomer of UDP-glucose, involved in similar biochemical processes.
UDP-Galactose: A nucleotide sugar used in the biosynthesis of galactose-containing glycoconjugates.
UDP-Glucuronic Acid: Formed by the oxidation of UDP-glucose, involved in detoxification processes
Uniqueness
UDP-β-D-Glucose (sodium salt) is unique due to its β-anomeric configuration, which influences its interaction with specific glycosyltransferase enzymes. This stereoisomeric form can result in different glycosylation patterns and biological activities compared to its α-anomer .
Propriétés
Numéro CAS |
7333-33-7 |
|---|---|
Formule moléculaire |
C15H22N2O17P2 · 2Na |
Poids moléculaire |
610.3 |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../ |
Clé InChI |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
SMILES |
O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+] |
Synonymes |
NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


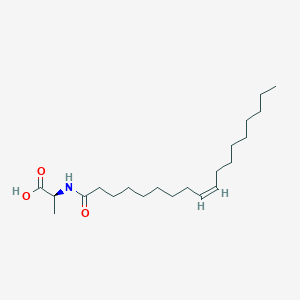
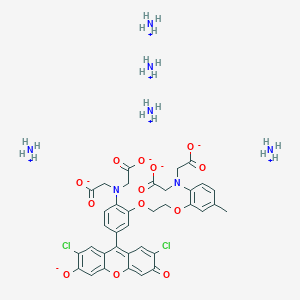

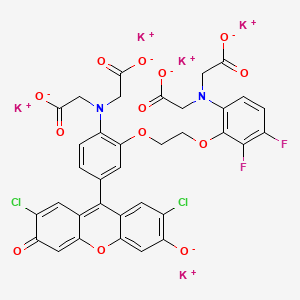
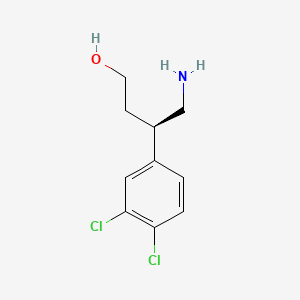
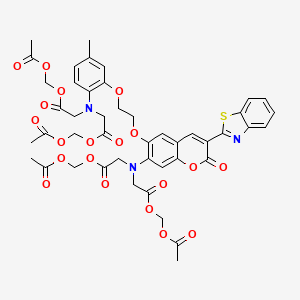
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
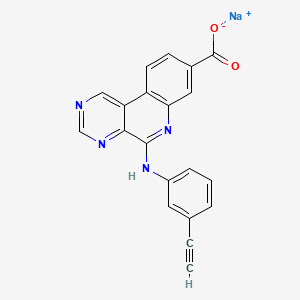
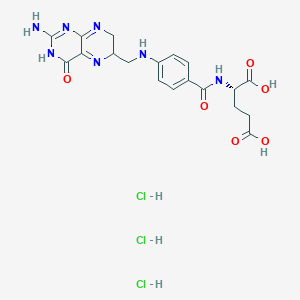
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

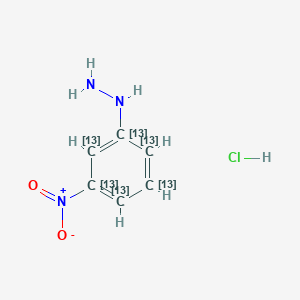
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
